Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Overview
Description
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Medicinal Chemistry
Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate and similar compounds are often used as intermediates in the synthesis of various medicinal compounds. For example, one study focused on the synthesis of orthogonally protected diamino acids, useful for the synthesis of edeine analogs, employing differently N-protected diamino propanoic acid as a substrate (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Another study highlighted the role of similar compounds in the synthesis of oxindoles, a significant class of compounds in medicinal chemistry, using palladium-catalyzed C-H functionalization (Magano, Kiser, Shine, & Chen, 2014).
2. Development of Inhibitors and Therapeutics
These compounds are also instrumental in developing inhibitors for specific enzymes or therapeutic agents. For instance, novel piperazine derivatives, including compounds with structures similar to this compound, were synthesized and evaluated as non-selective inhibitors for ACC1/2, with potential applications in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
3. Synthesis of Biologically Active Compounds
Several studies focus on synthesizing biologically active compounds using this chemical or its analogs. For example, one study described the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). Another research synthesized spiropiperidine lactam acetyl-CoA carboxylase inhibitors, emphasizing the importance of these compounds in developing new ACC inhibitors (Huard et al., 2012).
Properties
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPPFABFCSYSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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